1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazolone ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrazolone rings suggests that this compound could exhibit aromaticity, which could affect its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrimidine and pyrazolone rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect properties like its solubility, melting point, boiling point, and stability .Scientific Research Applications
- Researchers have synthesized 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols as antimicrobial agents . These compounds were screened for antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), as well as antifungal activity against yeasts (Candida albicans and Saccharomyces cerevisiae). The results suggest potential applications in combating microbial infections.
Antimicrobial Activity
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent . Sulfonamides, including Sulfamethazine, primarily target bacterial dihydropteroate synthase, an enzyme involved in folate synthesis . This suggests that 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one may have similar targets.
Mode of Action
Based on its structural similarity to sulfamethazine, it may inhibit the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The compound may affect the folate synthesis pathway in bacteria, similar to Sulfamethazine . By inhibiting dihydropteroate synthase, it could prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This would lead to a decrease in bacterial growth and reproduction.
Pharmacokinetics
It is also predicted to inhibit CYP2C9 and CYP3A4 enzymes, which are involved in drug metabolism .
Result of Action
Based on its potential mode of action, it could lead to a decrease in bacterial growth and reproduction by inhibiting folic acid synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a corrosion inhibitor on mild steel in hydrochloric acid medium has been analyzed, and it has shown high efficiency . This suggests that the compound’s action can be influenced by the chemical environment.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-4-7(2)12-10(11-6)14-9(15)5-8(3)13-14/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBOQRKEINXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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